REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:15][CH:16]=[CH2:17])[S:5]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1Cl)(=[O:7])=[O:6])[CH:2]=[CH2:3].[I-].[Li+].[NH3:20]>>[CH2:1]([N:4]([CH2:15][CH:16]=[CH2:17])[S:5]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[NH2:20])(=[O:7])=[O:6])[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(S(=O)(=O)C=1C=NC=CC1Cl)CC=C
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica was added
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(S(=O)(=O)C=1C=NC=CC1N)CC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |